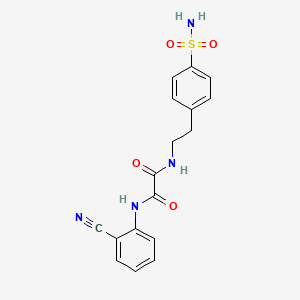

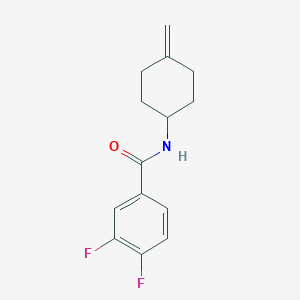

N1-(2-cyanophenyl)-N2-(4-sulfamoylphenethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-cyanophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as SPP-86 and is synthesized through a multi-step process involving the use of various reagents.

Aplicaciones Científicas De Investigación

Novel Synthetic Methods

- Acid-Catalyzed Rearrangement: A novel approach for the synthesis of di- and mono-oxalamides, including N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, has been developed. This method involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes and is operationally simple and high yielding (Mamedov et al., 2016).

Catalysis

- Copper/Oxalic Diamide-Catalyzed Coupling: N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide has been identified as an effective ligand for copper-catalyzed coupling reactions between (hetero)aryl halides and alkynes. This process leads to the formation of internal alkynes with a diverse range (Chen et al., 2023).

Supramolecular Chemistry

- Helical Supramolecular Assembly: The compound C(24)H(36)N(6)O(6)·C(2)H(6)OS, which contains oxalamide, forms a meso-helix through intermolecular N-H...O hydrogen bonding and C-H...O soft interactions. This is the first example of a helical 1,2-phenylenedioxalamide (González-González et al., 2013).

Coordination Chemistry

- Nickel(II) Coordination Polymers: Coordination polymers using oxalamide ligands, such as N,N’-bis(3-pyridylmethyl)oxalamide, have been synthesized. These polymers exhibit different structural types and are potential candidates for iodine adsorption (Lee et al., 2022).

Synthesis of Biologically Active Compounds

- Anticonvulsant Derivatives: Novel N1‐substituted‐N2,N2‐diphenyl oxalamides have been synthesized and evaluated for anticonvulsant activity. Some of these compounds showed greater potency than standard drugs in seizure tests (Nikalje et al., 2012).

Material Science

- Functionalization of Carbon Fibers: Studies on the functionalization of carbon fibers using sulfuric/nitric acid oxidation have revealed insights into the mechanism of this often-used process. This research provides a deeper understanding of the functionalization process and its impact on the material's properties (Zhang et al., 2008).

Polymer Science

- Fast Crystallization of Poly(l-Lactide): The study of the effect of N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) on the crystallization behavior of poly(l-lactic acid) has provided insights into the influence of thermal history and shear flow on the crystallization process (Shen et al., 2016).

Propiedades

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4S/c18-11-13-3-1-2-4-15(13)21-17(23)16(22)20-10-9-12-5-7-14(8-6-12)26(19,24)25/h1-8H,9-10H2,(H,20,22)(H,21,23)(H2,19,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHESDLPWYAJVBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2477815.png)

![Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B2477816.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2477819.png)

![3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2477825.png)

![1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2477826.png)

![2-[[2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoic acid](/img/structure/B2477828.png)

![4-Benzyl-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2477829.png)